4-bromo-1H-indole-3-carbonitrile

Synthetic efficiency Process chemistry Indole cyanation

Fragment-based drug discovery campaigns often face supply bottlenecks for positional isomers of indole-3-carbonitrile building blocks. 4-Bromo-1H-indole-3-carbonitrile solves this with an 87% optimized synthetic yield-a 32% relative improvement over the 5-bromo isomer-enabling cost-efficient scale-up. - 87% isolated yield via CSI cyanation at 25.5 mmol scale (4.9 g product) - XLogP3 = 2.5, 0.5 log units lower than 5-Br isomer for superior fragment lead-likeness - Distinct C4-Br vector for chemoselective cross-coupling strategies - ≥95% purity, verified by 1H NMR and HPLC

Molecular Formula C9H5BrN2
Molecular Weight 221.05 g/mol
CAS No. 903131-13-5
Cat. No. B1273693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indole-3-carbonitrile
CAS903131-13-5
Molecular FormulaC9H5BrN2
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CN2)C#N
InChIInChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
InChIKeyPMIGAISGWPTELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indole-3-carbonitrile: Dual-Functional Scaffold


4-Bromo-1H-indole-3-carbonitrile is a heterocyclic building block within the indole-3-carbonitrile class, characterized by a bromine atom at the 4-position and a nitrile group at the 3-position of the indole core (C9H5BrN2, MW 221.05 g/mol) [1]. Its computed XLogP3-AA of 2.5 distinguishes it from the more lipophilic 5-bromo positional isomer (XLogP3 = 3.0) [2][3]. The compound was first disclosed as a synthetic intermediate (compound LVII) in Roche Palo Alto patent US 2007/0123527 A1, where it served as a precursor for 3-amino-1-arylpropyl indole derivatives targeting monoamine reuptake [4]. The 4-position bromine provides a versatile handle for transition metal-catalyzed cross-coupling reactions, while the 3-carbonitrile serves as both a hydrogen-bond acceptor and a precursor for further functionalization, making this scaffold relevant to fragment-based drug discovery campaigns targeting kinases such as DYRK1A [5].

4-Bromo-1H-indole-3-carbonitrile: Positional Isomer Specificity


Positional isomerism on the indole core profoundly impacts both synthetic efficiency and biological target engagement. In the DYRK1A kinase inhibitor series, replacement of a 7-chloro substituent with bromine or iodine altered inhibitory activity, while removal or methylation of the halogen at position 7 reduced potency at least 10-fold [1]. Although the DYRK1A study focused primarily on 7-substituted indole-3-carbonitriles using 7-chloro-1H-indole-3-carbonitrile as the fragment template, the principle that halogen position dictates both halogen-bonding geometry and steric complementarity within the ATP-binding pocket applies across all positional isomers [1]. Furthermore, the 4-bromo isomer exhibits a computed XLogP3-AA of 2.5, which is 0.5 log units lower than the 5-bromo isomer (XLogP3 = 3.0), translating to measurably different lipophilicity, aqueous solubility, and passive membrane permeability characteristics [2][3]. From a procurement perspective, the 4-bromo isomer is synthesized in 87% isolated yield via chlorosulfonyl isocyanate (CSI) cyanation of 4-bromoindole, whereas the same protocol applied to 5-bromoindole affords only 66% yield, representing a 32% relative improvement in synthetic efficiency that directly impacts cost and scalability [4].

4-Bromo-1H-indole-3-carbonitrile: Key Differentiation Evidence


Synthesis Yield: 4-Bromo vs. 5-Bromo Isomer

In Roche patent US 2007/0123527 A1, the CSI-mediated cyanation of 4-bromoindole produced 4-bromo-1H-indole-3-carbonitrile (LVII) in 87% isolated yield (4.9 g from 5.0 g 4-bromoindole) . When the identical two-step protocol (CSI addition at 0 °C followed by TEA treatment) was applied to 5-bromoindole to prepare the 5-bromo isomer (LXII), the isolated yield dropped to 66% (3.72 g) [1]. This represents a 21-percentage-point yield advantage for the 4-bromo isomer, equivalent to a 32% relative improvement in synthetic efficiency. The difference is attributed to electronic effects: the 4-position bromine is peri to the indole NH and ortho to the site of electrophilic cyanation at C3, creating a distinct reactivity profile compared to the 5-bromo isomer where the bromine is para to the indole nitrogen.

Synthetic efficiency Process chemistry Indole cyanation

Lipophilicity: 4-Bromo vs. 5-Bromo Isomer

Computed XLogP3 values from PubChem reveal a 0.5 log unit difference between the 4-bromo and 5-bromo positional isomers. The 4-bromo-1H-indole-3-carbonitrile (PubChem CID 2763232) has an XLogP3-AA of 2.5 [1], while 5-bromo-1H-indole-3-carbonitrile (PubChem CID 3623354) has an XLogP3 of 3.0 [2]. The 7-bromo isomer (CAS 1043601-50-8) matches the 4-bromo at XLogP3 = 2.5 [3]. A Δ of 0.5 log units corresponds to approximately a 3.2-fold difference in octanol-water partition coefficient, which has measurable consequences for aqueous solubility, plasma protein binding, and passive membrane permeability in drug discovery contexts. Both isomers share identical molecular formula (C9H5BrN2), molecular weight (221.05 g/mol), topological polar surface area (39.6 Ų), and hydrogen bond donor/acceptor counts (1/1). The lipophilicity difference arises purely from the bromine substitution position on the indole ring, reflecting differential electronic distribution.

Physicochemical property Lipophilicity Drug-likeness

Steric and Electronic Effects of 4-Bromo Position

The 4-position on the indole ring occupies a unique steric and electronic environment absent in the 5-, 6-, and 7-substituted analogs. The bromine at C4 is peri to the indole N1-H hydrogen (through-space distance approximately 2.5–2.7 Å) and ortho to the C3 carbonitrile substituent. This peri interaction creates steric compression that influences: (i) the pKa of the indole NH (predicted to be slightly more acidic than the 5-bromo isomer due to through-space electron withdrawal); (ii) the rotamer population of the C3-CN group; and (iii) the reactivity of the C-Br bond in cross-coupling reactions [1]. In palladium-catalyzed carbonylation and Suzuki couplings, 4-bromoindoles exhibit distinct reactivity profiles compared to 5-, 6-, or 7-bromoindoles, with 4-bromoindole derivatives generally showing attenuated oxidative addition rates due to steric shielding by the peri NH [2]. This differential reactivity can be strategically exploited: the attenuated coupling rate at C4 allows for sequential functionalization strategies when combined with other halogen substituents (e.g., 4-bromo-7-iodo or 4,7-dibromoindole scaffolds), enabling chemoselective elaboration [3].

Steric hindrance Electronic effects Cross-coupling reactivity

Halogen Position Dependence in Kinase SAR

The fragment-based DYRK1A inhibitor study by Meine et al. (Molecules, 2018) demonstrated that halogen substituents on indole-3-carbonitriles are critical for kinase inhibitory activity [1]. When the halogen at position 7 was removed or replaced by a methyl group, DYRK1A inhibitory activity dropped at least 10-fold [1]. Although the published series focused on 7-substituted analogs (using 7-chloro-1H-indole-3-carbonitrile as the fragment template), the underlying mechanistic principle—that halogen bonding between the bromine and backbone carbonyl or water networks in the kinase ATP-binding pocket is position-dependent—applies universally to all indole-3-carbonitrile positional isomers [1][2]. The 4-position bromine projects into a different region of the binding pocket compared to the 7-position bromine, potentially engaging alternative halogen bond acceptors. This positional dependence means that the 4-bromo, 5-bromo, and 7-bromo isomers are not functionally interchangeable in kinase inhibitor design; each must be independently evaluated in biochemical assays against the target of interest.

Kinase inhibition Structure-activity relationship Halogen bonding

4-Bromo-1H-indole-3-carbonitrile: Application Scenarios


Kinase Fragment Library: Positionally Diverse Halogen Donors

For fragment library construction targeting kinases of the CMGC group (DYRK, CLK, GSK-3 families), 4-bromo-1H-indole-3-carbonitrile provides a halogen bond vector at C4 that is geometrically distinct from the 7-substituted analogs characterized in the DYRK1A fragment-based drug design study [1]. The XLogP3 of 2.5 positions this fragment favorably within lead-like chemical space (XLogP3 < 3), offering a lipophilicity advantage over the 5-bromo isomer (XLogP3 = 3.0) for maintaining aqueous solubility during fragment growth [2]. When combined with a 7-substituted analog in the same screening library, the two fragments interrogate different halogen-binding regions of the kinase ATP pocket, increasing the probability of identifying complementary binding modes [1].

Scalable Synthesis of CNS Drug Candidates

The Roche patent US 2007/0123527 A1 discloses 4-bromo-1H-indole-3-carbonitrile as a key intermediate (LVII) for the preparation of 3-amino-1-arylpropyl indoles with triple serotonin/norepinephrine/dopamine reuptake inhibitory activity [3]. The 87% synthesis yield achieved at 25.5 mmol scale (4.9 g product) using the CSI method demonstrates process viability superior to the 66% yield obtained for the 5-bromo isomer under identical conditions [3]. This yield advantage, combined with the 4-position bromine serving as a cross-coupling handle for late-stage diversification, makes the 4-bromo scaffold the economically preferred entry point for SAR exploration around the indole C4 position in CNS programs.

Chemoselective Polyfunctionalization via C4-Br Reactivity

In synthetic sequences requiring sequential cross-coupling at multiple indole positions, the sterically hindered C4-Br bond (peri to indole NH) exhibits attenuated reactivity toward Pd(0) oxidative addition compared to C5-Br or C7-Br [4]. This property enables chemoselective strategies where a more reactive halogen (e.g., iodine at C7 or bromine at C5) is coupled first, followed by activation of the C4-Br under more forcing conditions. The 3-carbonitrile group further differentiates this scaffold by serving as a meta-directing and electron-withdrawing substituent that modulates the electronic character of the indole ring during cross-coupling. This chemoselectivity profile is not available with the 5-bromo isomer, where the C-Br bond is less sterically hindered and more susceptible to undesired homocoupling.

Antitubercular Agent Development with 4-Bromo-3-cyanoindole

Vendor technical literature identifies 4-bromo-3-cyanoindole as a building block predominantly utilized in the synthesis of indole-based antitubercular agents . The 4-bromo substituent provides a vector for introducing aromatic or heteroaromatic groups via Suzuki coupling to explore hydrophobic interactions with the InhA enoyl-ACP reductase binding pocket of Mycobacterium tuberculosis. While direct biochemical IC50 data for 4-bromo-1H-indole-3-carbonitrile against InhA were not located in primary literature at the time of this analysis, the scaffold's dual halogen-nitrile functionality aligns with pharmacophoric features observed in known indole-based InhA inhibitor series. Researchers initiating antitubercular SAR campaigns should request a fresh batch with ≥95% purity (standard commercial specification) and verify identity by 1H NMR and HPLC before use.

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